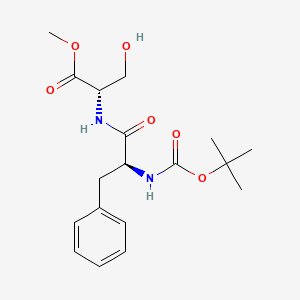

Boc-Phe-Ser-Ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-Phe-Ser-Ome, also known as tert-butoxycarbonyl-L-phenylalanyl-L-serine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its stability and ease of handling. The compound consists of three main components: tert-butoxycarbonyl (Boc) as a protecting group, phenylalanine (Phe) as an amino acid, and serine (Ser) with a methyl ester (Ome) group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe-Ser-Ome typically involves the following steps:

Protection of Amino Groups: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

Coupling Reaction: The protected phenylalanine is then coupled with serine methyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Phe-Ser-Ome undergoes various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is used for Boc group removal.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected peptides or peptides with different protecting groups.

Aplicaciones Científicas De Investigación

Synthesis of Peptides

Boc-Phe-Ser-OMe is primarily utilized in the synthesis of peptides due to its stability and compatibility with various coupling agents. The compound can be synthesized through several methods, including:

- Standard Coupling Reactions : Utilizing coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to form dipeptides from Boc-protected amino acids. For example, Boc-Phe can be coupled with Ser-OMe to yield this compound with high yields .

- Reactive Extrusion Techniques : Recent advancements have shown that Boc-protected amino acids can be efficiently synthesized using reactive extrusion methods, leading to improved yields and reduced reaction times .

Table 1: Yield of Dipeptides Synthesized from this compound

| Dipeptide | Yield (%) | Method Used |

|---|---|---|

| This compound | 95 | TBTU Coupling |

| Boc-Leu-Ser(OBzl) | 90 | Reactive Extrusion |

| Boc-Gly-Phe-OMe | 93 | Standard Coupling |

Biological Applications

This compound has been investigated for its biological properties, particularly in enzyme activity modulation and peptide-induced responses. Some notable findings include:

- Aminopeptidase Induction : Research indicates that peptides like this compound can induce extracellular aminopeptidase production in bacterial cultures. This induction is crucial for understanding microbial growth dynamics and enzyme production under different nutrient conditions .

- Antimicrobial Activity : Studies have shown that peptides containing Boc-Phe exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antimicrobial agents .

Case Study 1: Enzyme Production Induction

In a study conducted on various bacterial strains, it was observed that the addition of peptides such as this compound significantly increased aminopeptidase activity compared to controls. The growth conditions were optimized to enhance enzyme production, demonstrating the compound's potential in microbial biotechnology .

Case Study 2: Peptide Nanotube Formation

Research by Kimura et al. showcased the ability of peptides derived from Boc-Phe to self-assemble into nanostructures. These peptide nanotubes exhibited unique properties that could be utilized in drug delivery systems or as scaffolds for tissue engineering applications .

Mecanismo De Acción

The mechanism of action of Boc-Phe-Ser-Ome involves its role as a building block in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The phenylalanine and serine residues contribute to the peptide’s structure and function. The methyl ester group facilitates the compound’s incorporation into longer peptide chains .

Comparación Con Compuestos Similares

Boc-Phe-Ser-NH2: Similar structure but with an amide group instead of a methyl ester.

Boc-Phe-Ser-OH: Similar structure but with a free carboxylic acid group instead of a methyl ester.

Fmoc-Phe-Ser-Ome: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.

Uniqueness: Boc-Phe-Ser-Ome is unique due to its combination of Boc protection, phenylalanine, and serine with a methyl ester group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in research and industrial applications .

Propiedades

Número CAS |

34290-59-0 |

|---|---|

Fórmula molecular |

C18H26N2O6 |

Peso molecular |

366.4 g/mol |

Nombre IUPAC |

methyl 3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-13(10-12-8-6-5-7-9-12)15(22)19-14(11-21)16(23)25-4/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22)(H,20,24) |

Clave InChI |

TXPSDTDXSCHBJF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |

Secuencia |

FS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.